N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
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Overview
Description
N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a complex organic compound that belongs to the class of thiazepines Thiazepines are heterocyclic compounds containing a seven-membered ring with nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepine Ring: The initial step involves the cyclization of a suitable precursor containing nitrogen and sulfur atoms to form the thiazepine ring. This can be achieved through the reaction of a 2-aminothiophenol derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the thiazepine ring is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Naphthalene Group: The naphthalene group is introduced through a nucleophilic substitution reaction, where the thiazepine derivative is reacted with a naphthalene derivative under basic conditions.
Acetylation: The final step involves the acetylation of the thiazepine derivative to form the acetamide group. This can be achieved by reacting the compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would depend on the specific biological activity being investigated. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide: This compound is unique due to its specific combination of naphthalene, phenyl, and thiazepine moieties.
Other Thiazepines: Compounds with similar thiazepine rings but different substituents on the nitrogen or carbon atoms.
Naphthalene Derivatives: Compounds with naphthalene rings but different functional groups attached.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of naphthalene, phenyl, and thiazepine groups. This unique combination may confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2S/c30-26(28-22-14-8-12-19-9-4-5-13-21(19)22)18-29-23-15-6-7-16-24(23)32-25(17-27(29)31)20-10-2-1-3-11-20/h1-16,25H,17-18H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDHLIZVZPJNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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